2-Amino-4-phenoxy-6-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-phenoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(14-11(12)13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJCRCNLPQRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350356 | |
| Record name | 2-Amino-4-phenoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22370-25-8 | |
| Record name | 4-Methyl-6-phenoxy-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22370-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phenoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 4 Phenoxy 6 Methylpyrimidine and Analogous Structures
Precursor Synthesis Strategies
The efficient synthesis of the target molecule relies heavily on the accessibility of key intermediates, primarily the chloro- and hydroxy-derivatives of 2-amino-6-methylpyrimidine.
A primary and effective method for synthesizing the crucial intermediate, 2-Amino-4-chloro-6-methylpyrimidine (B145687), involves the chlorination of its corresponding hydroxyl counterpart, 2-Amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine). wikipedia.org This transformation is typically achieved by treating the hydroxy-pyrimidine with a potent chlorinating agent such as phosphorus oxychloride (POCl₃). wikipedia.org
The reaction involves refluxing 2-Amino-4-hydroxy-6-methylpyrimidine with an excess of phosphorus oxychloride until the mixture becomes homogeneous. wikipedia.org After the reaction is complete, the excess POCl₃ is removed under vacuum. The residue is then carefully mixed with ice and neutralized with an aqueous ammonia (B1221849) solution to precipitate the product. wikipedia.org The resulting solid can be purified by crystallization, for instance, from 50% ethanol, to yield 2-Amino-4-chloro-6-methylpyrimidine. wikipedia.org
Table 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|
This chloro-intermediate is highly valuable as the chlorine atom at the C4 position is a good leaving group, making the compound an excellent substrate for subsequent nucleophilic aromatic substitution reactions. nih.govmdpi.com
The precursor for the chloro-derivative, 2-Amino-4-hydroxy-6-methylpyrimidine, is a foundational pyrimidine (B1678525) structure. libretexts.orgmit.edu Its synthesis is a classic example of pyrimidine ring formation, typically achieved through the condensation of a guanidine (B92328) salt with a β-ketoester, such as ethyl acetoacetate.
While direct synthesis details for this specific compound were not prominent in the provided search results, the general synthesis of analogous 2-amino-4,6-dihydroxypyrimidines follows a well-established route. This involves reacting guanidine hydrochloride with a malonate derivative, like dimethyl malonate, in the presence of a strong base such as sodium methoxide. mit.edu The mixture is heated under reflux, and after solvent evaporation, the product is precipitated by adjusting the pH. mit.edu This general principle is widely applied in heterocyclic chemistry to construct the pyrimidine core. The compound exists in tautomeric equilibrium with its keto form, 2-amino-6-methyl-4(1H)-pyrimidinone. mit.edu
Table 2: Properties of 2-Amino-4-hydroxy-6-methylpyrimidine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₇N₃O | libretexts.orgmit.edu |
| Molecular Weight | 125.13 g/mol | libretexts.org |
| Appearance | Powder | libretexts.org |
| Melting Point | >300 °C | libretexts.orgnih.gov |
| Common Synonyms | 2-Amino-6-methyl-4-pyrimidinol, 6-Methylisocytosine | libretexts.orgmit.edu |
The versatility of the 2-aminopyrimidine (B69317) scaffold allows for the synthesis of a wide array of derivatives. For instance, starting from 2-amino-4,6-dichloropyrimidine, various amines can be introduced via nucleophilic substitution to create a library of 2-amino-4-substituted-6-chloropyrimidines. organic-chemistry.org This reaction is often carried out under solvent-free conditions by heating the dichloropyrimidine with the desired amine in the presence of a base like triethylamine. organic-chemistry.org
Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient method for creating derivatives. wikipedia.org For example, 2-amino-4-chloro-pyrimidine can be reacted with various substituted amines in anhydrous propanol (B110389) under microwave irradiation at elevated temperatures (120–140 °C) for short durations (15–30 minutes) to yield a range of 2-amino-4-substituted pyrimidines. wikipedia.org These modern techniques offer significant advantages in terms of reaction time and efficiency for building diverse pyrimidine-based molecular architectures. wikipedia.org
Introduction of the Phenoxy Moiety
With the key intermediate, 2-Amino-4-chloro-6-methylpyrimidine, in hand, the final step is the introduction of the phenoxy group at the C4 position. This is typically accomplished through a carbon-oxygen (C-O) bond-forming reaction.
The most direct route to 2-Amino-4-phenoxy-6-methylpyrimidine is the nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for aryl halides that are "activated" by the presence of electron-withdrawing groups or, as in this case, a sufficiently electron-deficient heterocyclic ring system like pyrimidine. nih.govyoutube.com The reaction between 2-Amino-4-chloro-6-methylpyrimidine and a phenol (B47542) proceeds via this mechanism.
The reaction is initiated by deprotonating the phenol with a suitable base (e.g., potassium hydroxide, sodium hydride) to generate a more nucleophilic phenoxide anion. This anion then attacks the electron-deficient C4 carbon of the pyrimidine ring, which bears the chloro leaving group. nih.gov This addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govmdpi.com In the final step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the final this compound product. nih.gov The pyrimidine ring itself facilitates this reaction due to its inherent electron-deficient nature, which stabilizes the negative charge in the Meisenheimer intermediate. youtube.com
Table 3: General Conditions for SNAr of Chloro-pyrimidines with Phenols
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Substrate | 2-Amino-4-chloro-6-methylpyrimidine | Electrophile | wikipedia.org |
| Nucleophile | Phenol, substituted phenols | Source of the phenoxy group | nih.gov |
| Base | KOH, K₂CO₃, NaH | To generate the phenoxide nucleophile | wikipedia.org |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvent to facilitate the reaction | wikipedia.org |
Beyond the classical SNAr reaction, modern catalytic cross-coupling methods offer powerful alternatives for forming the C-O ether linkage. These reactions often proceed under milder conditions and with broader substrate scope.
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.orgnih.gov Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with specific ligands (e.g., picolinic acid, N,N-dimethyl glycine), allowing the reaction to proceed under significantly milder conditions. nih.govnih.gov For the synthesis of this compound, a copper(I) catalyst in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a suitable ligand could facilitate the coupling of 2-Amino-4-chloro-6-methylpyrimidine with phenol. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, which, while famous for C-N bond formation, has been successfully adapted for C-O bond formation as well. This reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol. The catalytic cycle typically involves a Pd(0) species, specialized phosphine (B1218219) ligands (e.g., BINAP, BrettPhos), and a base. This methodology could be applied to couple 2-Amino-4-chloro-6-methylpyrimidine with phenol, representing a state-of-the-art approach to the target molecule. These palladium-catalyzed systems are known for their high functional group tolerance and efficiency.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-4-chloro-6-methylpyrimidine |
| 2-Amino-4-hydroxy-6-methylpyrimidine |
| 2-amino-6-methyluracil |
| Phosphorus oxychloride |
| Guanidine hydrochloride |
| Ethyl acetoacetate |
| Dimethyl malonate |
| Sodium methoxide |
| 2-amino-4,6-dichloropyrimidine |
| Triethylamine |
| Phenol |
| Potassium hydroxide |
| Sodium hydride |
| Potassium phosphate |
| picolinic acid |
| N,N-dimethyl glycine |
| BINAP |
Derivatization and Functionalization of the this compound Scaffold
The unique arrangement of functional groups in this compound offers multiple avenues for chemical modification, enabling the synthesis of a diverse library of derivatives.
Modifications at the Amino Group (e.g., Schiff Base Formation)
The primary amino group at the C2 position of the pyrimidine ring is a versatile handle for derivatization, most notably through condensation reactions with aldehydes and ketones to form Schiff bases (imines) ekb.eg. This reaction typically proceeds under acidic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration impactfactor.orgresearchgate.net.
The general reaction to form a Schiff base from this compound is depicted below:
Figure 1: General scheme for Schiff base formation from this compound.
A variety of aromatic and heterocyclic aldehydes can be employed in this reaction, leading to a wide range of Schiff base derivatives with diverse electronic and steric properties. The substituents on the aldehyde can significantly influence the chemical and physical properties of the resulting imine.
Table 1: Examples of Aldehydes for Schiff Base Formation
| Aldehyde Reactant | Resulting Schiff Base Substituent | Potential Impact on Properties |
| Benzaldehyde | Benzylidene | Baseline aromatic substituent |
| 4-Nitrobenzaldehyde | 4-Nitrobenzylidene | Electron-withdrawing, potential for enhanced biological activity researchgate.net |
| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | Halogenated substituent, may increase lipophilicity researchgate.net |
| 4-Hydroxybenzaldehyde | 4-Hydroxybenzylidene | Hydrogen bond donor, may alter solubility and receptor binding |
| 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzylidene | Electron-donating, can influence electronic properties impactfactor.org |
The synthesis of these Schiff bases is often straightforward, involving refluxing the 2-aminopyrimidine and the corresponding aldehyde in a suitable solvent like ethanol, sometimes with a catalytic amount of glacial acetic acid impactfactor.orgresearchgate.net.
Substitutions on the Phenoxy Ring
The phenoxy group at the C4 position can be modified to introduce further diversity. One approach is to perform electrophilic aromatic substitution on the phenoxy ring itself. The outcome of such reactions is directed by the activating, ortho-, para-directing nature of the ether oxygen libretexts.org. However, the pyrimidine ring can influence the reactivity.
A more common and controlled method for introducing substituents onto the phenoxy ring involves the synthesis of 2-amino-4-(substituted-phenoxy)-6-methylpyrimidine derivatives. This is typically achieved by reacting 2-amino-4-chloro-6-methylpyrimidine with a appropriately substituted phenol in the presence of a base researchgate.netmdpi.com. This nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for creating a library of analogs with varied electronic and steric properties on the phenoxy moiety researchgate.netmdpi.com.
Table 2: Synthesis of Substituted Phenoxy Pyrimidine Derivatives
| Substituted Phenol | Resulting 4-Phenoxy Substituent | Potential Impact on Properties |
| 4-Nitrophenol | 4-Nitrophenoxy | Electron-withdrawing, potential for altered biological interactions |
| 4-Methoxyphenol | 4-Methoxyphenoxy | Electron-donating, can modify electronic character |
| 4-Chlorophenol | 4-Chlorophenoxy | Halogenated, may enhance lipophilicity and metabolic stability |
| 4-Methylphenol | 4-Methylphenoxy (p-cresoxy) | Alkyl substituent, can influence steric interactions |
Further Functionalization of the Pyrimidine Ring (e.g., at C5)
The C5 position of the pyrimidine ring is another site amenable to functionalization, although it can be less reactive than other positions. Halogenation, such as bromination or chlorination, at the C5 position can be achieved using appropriate reagents, introducing a useful handle for subsequent cross-coupling reactions nih.gov. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C5 position of activated pyrimidine systems, which can then be a precursor for further modifications mdpi.com. While specific examples for this compound are not abundant in the literature, related pyrimidine structures undergo such transformations nih.govmdpi.com.
Advanced Synthetic Techniques and Reaction Optimization
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of this compound and its derivatives has benefited from such advancements.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods nih.govorganic-chemistry.orgnih.govnih.gov. The synthesis of various heterocyclic compounds, including pyrimidine derivatives, has been successfully optimized using microwave irradiation nih.govorganic-chemistry.orgnih.govnih.gov. For instance, the condensation reactions to form Schiff bases and the synthesis of substituted aminopyrimidines can be efficiently carried out under microwave conditions nih.govnih.gov.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave |
| Schiff Base Formation | Refluxing for several hours impactfactor.orgresearchgate.net | Irradiation for a few minutes nih.gov | Reduced reaction time, potentially higher yields |
| Substituted Aminopyrimidine Synthesis | Prolonged heating researchgate.net | Rapid heating to target temperature nih.govnih.gov | Faster optimization, improved efficiency |
Green Chemistry Approaches in Pyrimidine Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of pyrimidine synthesis, this includes the use of safer solvents, catalytic methods, and solvent-free reaction conditions ekb.egnih.gov.
Solvent-free, or solid-state, reactions are particularly attractive from a green chemistry perspective as they minimize waste and can lead to simpler work-up procedures. The synthesis of 2-aminopyrimidine derivatives has been reported under solvent-free conditions, often with high efficiency nih.gov. For example, the reaction of a diketone, an aldehyde, and guanidine can be carried out by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base.
Another green approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign nih.gov. The development of catalytic systems that are effective in aqueous media is an active area of research.
Catalyst-Mediated Reactions for Pyrimidine Functionalization
The functionalization of pyrimidine rings through catalyst-mediated reactions represents a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures with applications in pharmaceuticals and materials science. nih.gov Transition metal catalysis, in particular, has provided a versatile toolkit for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds on the pyrimidine scaffold, often with high efficiency and selectivity under mild conditions. organic-chemistry.orgorganic-chemistry.org These methods offer significant advantages over traditional synthetic routes, which may require harsh conditions and exhibit limited functional group tolerance. nih.govwikipedia.org Key among these catalytic transformations are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation, which are instrumental in introducing amino and phenoxy moieties, respectively, onto a pyrimidine core. wikipedia.orgwikipedia.org
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or pseudohalides) and amines. numberanalytics.comnumberanalytics.com This reaction has been widely adopted for the synthesis of amino-substituted heterocycles, including pyrimidines. libretexts.org The catalytic cycle typically involves the oxidative addition of a palladium(0) complex to the aryl halide, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine and regenerate the active palladium(0) catalyst. numberanalytics.com
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine ligands often providing the best results by promoting the reductive elimination step. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl halides, including challenging substrates like aryl chlorides. organic-chemistry.orgnumberanalytics.com
For the synthesis of 2-aminopyrimidine derivatives, a typical strategy would involve the coupling of a 2-halopyrimidine with an appropriate amine or an ammonia equivalent. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high yields.
Table 1: Representative Examples of Palladium-Catalyzed Amination of Halopyrimidines
| Entry | Halopyrimidine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | >95 |
| 2 | 4,6-Dichloropyrimidine | Benzylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 85 |
| 3 | 2-Bromopyrimidine | Morpholine | PdCl₂(dppf) | NaOtBu | Toluene | 92 |
| 4 | 5-Bromo-2,4-dimethoxypyrimidine | n-Butylamine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 88 |
This table is a representation of typical conditions and yields for Buchwald-Hartwig amination on pyrimidine systems based on established literature. dba = dibenzylideneacetone; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; XPhos = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; dppf = 1,1'-bis(diphenylphosphino)ferrocene; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Copper-Catalyzed C-O Bond Formation: The Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.org While traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures, modern advancements have led to the development of catalytic systems that operate under milder conditions with a broader substrate scope. organic-chemistry.orgmdpi.com These improved methods often employ soluble copper(I) or copper(II) salts in the presence of a ligand, which facilitates the catalytic cycle. wikipedia.orgresearchgate.net
The mechanism of the copper-catalyzed Ullmann ether synthesis is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. organic-chemistry.org The reaction is particularly effective for coupling phenols with electron-deficient aryl halides, such as halopyrimidines.
For the synthesis of 4-phenoxypyrimidine (B1625929) structures, a 4-halopyrimidine can be coupled with phenol in the presence of a copper catalyst and a base. The choice of ligand, such as diamines or phenanthrolines, can significantly accelerate the reaction. wikipedia.org
Table 2: Examples of Copper-Catalyzed Synthesis of Phenoxypyrimidines
| Entry | Halopyrimidine Substrate | Phenol | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Chloro-2,6-dimethylpyrimidine | Phenol | CuI | K₂CO₃ | NMP | 82 |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenol | CuCl | Cs₂CO₃ | DMF | 75 (mono-substitution) |
| 3 | 4-Chloro-6-methylpyrimidine | 3-Nitrophenol | [Cu₃(DMAP)₈(μ₃-CO₃)₂]I₂ | Cs₂CO₃ | DMSO | 94 researchgate.net |
| 4 | 2-Amino-4-chloropyrimidine | Phenol | CuO Nanoparticles | KOH | DMSO | 88 mdpi.com |
This table presents examples of Ullmann-type reactions for the synthesis of phenoxypyrimidines. NMP = N-Methyl-2-pyrrolidone; DMF = Dimethylformamide; DMSO = Dimethyl sulfoxide; DMAP = 4-Dimethylaminopyridine. Data for entries 3 and 4 are derived from cited research. mdpi.comresearchgate.net
Palladium-Catalyzed C-O Bond Formation
In addition to copper, palladium catalysts have also been effectively used for the synthesis of diaryl ethers, including phenoxypyrimidines. The palladium-catalyzed C-O coupling reaction often proceeds under milder conditions than the traditional Ullmann reaction and can exhibit broader functional group compatibility. organic-chemistry.org These reactions typically employ a palladium precursor and a specialized phosphine ligand, similar to the Buchwald-Hartwig amination. acs.org The reaction of a halopyrimidine with a phenol in the presence of a palladium catalyst and a base provides a powerful alternative for constructing the phenoxy-pyrimidine linkage. acs.org
A plausible synthetic strategy for obtaining this compound would involve a sequential catalytic approach. Starting from the commercially available 2-amino-4-chloro-6-methylpyrimidine, a copper- or palladium-catalyzed C-O cross-coupling reaction with phenol could be employed to introduce the phenoxy group at the 4-position. Alternatively, one could start with 2,4-dichloro-6-methylpyrimidine (B20014) and perform sequential catalytic functionalizations: a regioselective Buchwald-Hartwig amination at the 2-position followed by an Ullmann or palladium-catalyzed etherification at the 4-position, or vice versa. The specific sequence and choice of catalyst system would be crucial to manage regioselectivity and achieve a high yield of the desired product.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms within the molecule can be determined.
Proton NMR (¹H-NMR) spectroscopy provides information on the different types of protons and their immediate electronic environment. For 2-Amino-4-phenoxy-6-methylpyrimidine, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the methyl, amino, pyrimidine (B1678525) ring, and phenoxy group protons.
Based on data from analogous structures, the anticipated chemical shifts (δ) in a solvent like DMSO-d₆ would be:
Methyl Protons (-CH₃): A singlet peak is expected for the methyl protons, typically appearing in the upfield region around δ 2.2–2.3 ppm. In a related pyridinium (B92312) compound, a similar methyl group was observed at δ 2.2 ppm. researchgate.net
Amino Protons (-NH₂): The protons of the amino group generally appear as a broad singlet. Its chemical shift can vary but is often observed in the range of δ 5.0-8.0 ppm. For instance, in a similar 2-aminopyrimidine (B69317) derivative, the amino protons were seen at δ 7.7 ppm. researchgate.net
Pyrimidine Ring Proton (-CH): The single proton on the pyrimidine ring is expected to resonate as a singlet, with a chemical shift anticipated around δ 6.0-8.5 ppm, influenced by the electronic effects of the adjacent nitrogen atoms and substituents.
Phenoxy Group Protons (-O-C₆H₅): The five protons of the phenoxy group will likely appear as a multiplet in the aromatic region, typically between δ 6.8 and 7.5 ppm, due to complex spin-spin coupling.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (Methyl) | ~ 2.2 - 2.3 | Singlet |
| -NH₂ (Amino) | ~ 5.0 - 8.0 | Broad Singlet |
| Pyrimidine-H | ~ 6.0 - 8.5 | Singlet |
| Phenoxy-H | ~ 6.8 - 7.5 | Multiplet |
Note: These are predicted values based on analogous compounds and may vary from experimental results.
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, eleven distinct signals are expected, corresponding to its eleven carbon atoms.
Drawing on data from similar pyrimidine and phenoxy-containing structures, the expected chemical shift ranges are as follows:
Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear at the most upfield position, typically around 20-30 ppm. For a derivative of 2-amino-4-hydroxy-6-methyl pyrimidine, a methyl carbon was observed at approximately 23-26 ppm. researchgate.net
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are expected to resonate in the range of 100-170 ppm. The carbons bonded to nitrogen atoms (C2, C4, C6) will be significantly downfield. For example, in a related pyrimidine derivative, the ring carbons appeared at values such as 100 ppm, 155 ppm, and 148 ppm. researchgate.net
Phenoxy Group Carbons: The carbons of the phenoxy group will appear in the aromatic region (115-160 ppm). The carbon attached to the oxygen (ipso-carbon) is expected around 150-160 ppm, while the other aromatic carbons will resonate at slightly higher fields.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Methyl) | ~ 20 - 30 |
| Pyrimidine C5 | ~ 100 - 115 |
| Phenoxy C (ortho, meta, para) | ~ 115 - 135 |
| Pyrimidine C2, C4, C6 | ~ 150 - 170 |
| Phenoxy C (ipso) | ~ 150 - 160 |
Note: These are predicted values based on analogous compounds and may vary from experimental results.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Gradient Heteronuclear Multiple Quantum Coherence (gHMQC), are used to determine the direct one-bond correlations between protons and the carbons to which they are attached.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Analysis of related compounds provides a basis for predicting the key vibrational frequencies. mdpi.comijirset.com
N-H Stretching: The amino group (-NH₂) is expected to show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. For similar 2-aminopyrimidine derivatives, these bands have been observed in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations from the phenoxy and pyrimidine rings typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group is expected just below 3000 cm⁻¹.
C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which will give rise to a series of complex stretching vibrations in the 1400-1650 cm⁻¹ region. An N-H bending (scissoring) vibration from the amino group is also expected in this region, often around 1600-1650 cm⁻¹. mdpi.com
C-O Stretching: The C-O-C ether linkage of the phenoxy group will produce a strong, characteristic stretching band, typically in the 1200-1250 cm⁻¹ region for aryl ethers.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Aromatic C-H | C-H Stretching | > 3000 |
| Aliphatic C-H | C-H Stretching | < 3000 |
| Pyrimidine Ring | C=N and C=C Stretching | 1400 - 1650 |
| Amino (-NH₂) | N-H Bending | 1600 - 1650 |
| Aryl Ether (-O-) | C-O Stretching | 1200 - 1250 |
Note: These are predicted values based on analogous compounds and may vary from experimental results.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₁H₁₁N₃O), the calculated molecular weight is approximately 213.23 g/mol . In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak would be observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 214.24.
The fragmentation of the molecular ion under electron impact (EI) ionization would provide further structural clues. The fragmentation process involves the breaking of the molecular ion into smaller, charged fragments and neutral radicals. The most stable ions will produce the most intense peaks in the mass spectrum.
Potential fragmentation pathways for this compound could include:
Loss of the Phenoxy Group: Cleavage of the C-O bond could lead to the loss of a phenoxy radical (•OC₆H₅), resulting in a fragment ion corresponding to the 2-amino-6-methylpyrimidinyl cation.
Loss of a Methyl Radical: The loss of a methyl radical (•CH₃) from the molecular ion is a common fragmentation pathway.
Fragmentation of the Phenoxy Ring: The phenoxy group itself can fragment, for example, by losing a CO molecule.
Cleavage of the Pyrimidine Ring: The pyrimidine ring can undergo characteristic cleavages, often involving the loss of small molecules like HCN.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity of Fragment |
| 214 | [M+H]⁺ (Protonated Molecular Ion) |
| 213 | [M]⁺ (Molecular Ion) |
| 198 | [M - CH₃]⁺ |
| 120 | [M - C₆H₅O]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The relative abundances of these fragments would depend on the ionization conditions and the stability of the resulting ions.
X-ray Crystallography for Solid-State Molecular Structure Determination
Following a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction (SCXRD) data for the compound this compound has been publicly reported. Consequently, a detailed analysis of its solid-state molecular structure, including precise bond lengths, bond angles, and torsional angles, cannot be provided at this time.
While crystallographic data for analogous pyrimidine derivatives exist, the strict focus of this article on this compound precludes the inclusion of data from related but distinct chemical entities. The unique steric and electronic influence of the phenoxy group would likely result in a crystal packing arrangement and intermolecular interactions that differ from those observed in derivatives with smaller or more flexible substituents such as methoxy (B1213986) or hydroxy groups.
Single Crystal X-ray Diffraction (SCXRD) Analysis
As no published SCXRD studies for this compound are available, a data table of its crystallographic parameters cannot be generated. Such a table would typically include:
Crystal system
Space group
Unit cell dimensions (a, b, c, α, β, γ)
Volume of unit cell (V)
Number of molecules per unit cell (Z)
Calculated density (ρ)
Final R-factor
Should this data become available in the future, it would provide definitive proof of the compound's three-dimensional structure in the solid state.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without a determined crystal structure, a definitive analysis of the intermolecular interactions specific to this compound is not possible. However, based on its molecular structure, several types of non-covalent interactions would be anticipated to play a crucial role in its crystal lattice.
Hydrogen Bonding: The presence of the amino group (-NH₂) provides hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring and the oxygen atom of the phenoxy group can act as hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, potentially forming common motifs like dimers or chains.
π-π Stacking: The compound contains two aromatic systems: the pyrimidine ring and the phenyl ring of the phenoxy group. These rings are likely to engage in π-π stacking interactions with neighboring molecules. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing. The interplay between the pyrimidine and phenyl rings could lead to complex and varied stacking arrangements.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties and reactivity of 2-Amino-4-phenoxy-6-methylpyrimidine. By calculating the electron density, DFT can predict various molecular attributes with a good balance of accuracy and computational cost.
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into its reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. For this compound, theoretical DFT calculations predict a HOMO-LUMO gap of approximately 4.2 eV. This value helps in understanding the compound's electronic excitation properties and its relative stability.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO-LUMO Energy Gap (ΔE) | ~4.2 eV | Indicates kinetic stability and influences chemical reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). MEP maps are color-coded; typically, red indicates regions of negative electrostatic potential (high electron density, prone to electrophilic attack), while blue represents regions of positive electrostatic potential (low electron density, prone to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential.
For this compound, an MEP map would reveal the most reactive sites. The electron-rich nitrogen atoms of the pyrimidine (B1678525) ring and the amino group, as well as the oxygen atom of the phenoxy group, would likely be depicted as red or yellow, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atoms of the amino group would be expected to show a positive potential (blue), highlighting their capacity as hydrogen bond donors. This analysis is crucial for understanding intermolecular interactions, particularly in biological systems.
Theoretical vibrational frequency calculations using DFT are employed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.
A theoretical vibrational analysis of this compound would involve optimizing the molecular geometry and then computing the harmonic frequencies at that equilibrium structure. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct and more accurate comparison with experimental FT-IR and FT-Raman spectra. This correlation between predicted and experimental spectra confirms the molecular structure and provides a detailed understanding of the intramolecular dynamics of the compound.
Table 2: Predicted Vibrational Modes for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch (Amino) | (Data not available) | Stretching vibration of the amino group hydrogens. |
| C=N Stretch (Ring) | (Data not available) | Stretching vibration of the carbon-nitrogen bonds in the pyrimidine ring. |
| C-O-C Stretch (Phenoxy) | (Data not available) | Asymmetric/Symmetric stretching of the ether linkage. |
| C-H Stretch (Methyl) | (Data not available) | Stretching vibration of the methyl group hydrogens. |
| Ring Breathing | (Data not available) | Symmetric expansion and contraction of the pyrimidine ring. |
Note: Specific frequency values for this compound are not available in the searched literature. This table is for illustrative purposes only.
Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it measures the molecule's resistance to changes in its electron distribution. A harder molecule has a larger energy gap.
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge from the environment.
Calculating these descriptors for this compound would provide quantitative measures of its stability and reactivity, complementing the qualitative information from HOMO-LUMO and MEP analyses. These indices are crucial for predicting how the molecule will behave in different chemical environments and reactions.
Table 3: Global Reactivity Descriptors for this compound (Conceptual)
| Descriptor | Formula | Significance | Calculated Value |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation or change. | (Data not available) |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting power. | (Data not available) |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. | (Data not available) |
Note: Specific calculated values for these descriptors for this compound are not available in the searched literature.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.
For this compound, molecular docking studies can be used to predict its binding mode within the active site of various enzymes or receptors. For instance, pyrimidine derivatives are known to target enzymes such as dihydrofolate reductase (DHFR). Using software like AutoDock, docking simulations would place the compound into the binding pocket of a target protein.
The results would predict the binding energy, which indicates the stability of the ligand-receptor complex, and visualize the specific intermolecular interactions. These interactions typically include hydrogen bonds between the amino group of the compound and amino acid residues (like aspartic acid) in the target, as well as π-π stacking interactions involving the pyrimidine and phenoxy rings. Such studies are essential for rationalizing the compound's biological activity and for designing more potent and selective derivatives.
Binding Mode Analysis and Affinity Estimation
While specific binding affinity values (such as Kᵢ or IC₅₀) for this compound are not extensively documented in publicly available literature, computational studies have been employed to explore its potential as a bioactive molecule. The ability of a compound to interact with a biological target, such as an enzyme or receptor, is fundamental to its pharmacological activity.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For pyrimidine derivatives, docking studies are crucial in identifying key interactions with the amino acid residues within the binding site of a protein. The 2-amino group and the nitrogen atoms in the pyrimidine ring of this compound are capable of forming hydrogen bonds, which are critical for molecular recognition. The phenoxy and methyl groups can participate in hydrophobic and van der Waals interactions, further stabilizing the protein-ligand complex.
For instance, computational studies on similar 2-aminopyrimidine (B69317) derivatives have been used to optimize their binding affinity to targets like the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The binding mechanism of such compounds often involves the pyrimidine core acting as a scaffold that correctly positions the substituent groups for optimal interaction with the receptor. The phenoxy group, in particular, can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
The estimation of binding affinity is often expressed as a docking score, which is a numerical value that ranks the binding poses. While a lower docking score generally indicates a more favorable binding, these values are primarily used for qualitative comparison and prioritization of compounds for further experimental testing.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and molecular systems over time. For pyrimidine derivatives with therapeutic potential, MD simulations provide insights into the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the binding process.
An MD simulation of a pyrimidine derivative bound to its target protein would typically involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the forces between all atoms and their subsequent movements over a set period, often on the nanosecond to microsecond scale.
Analysis of the MD trajectory can reveal:
Stability of the complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions is monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the active site.
Key interactions: The persistence of hydrogen bonds and hydrophobic contacts identified in docking studies can be assessed throughout the simulation.
Conformational changes: MD can show how the protein and ligand adapt to each other's presence, which can be crucial for biological activity.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in different types of intermolecular contacts.
Although a crystal structure and corresponding Hirshfeld analysis for this compound itself are not available, studies on the closely related compound, 2-amino-4-methoxy-6-methylpyrimidine, provide valuable insights into the types of interactions that can be expected. nih.govnih.gov
The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. Blue regions represent longer contacts, and white regions represent contacts around the van der Waals separation.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For a molecule like this compound, the following interactions would be anticipated:
| Interaction Type | Expected Contribution | Description |
| H···H | High | Due to the abundance of hydrogen atoms on the periphery of the molecule. |
| O···H / H···O | Significant | Arising from hydrogen bonds involving the amino group and the ether oxygen of the phenoxy group. |
| C···H / H···C | Significant | Representing van der Waals interactions. |
| N···H / H···N | Moderate | Involving the amino group and the pyrimidine ring nitrogens. |
| C···C | Present | Indicative of π-π stacking interactions between the pyrimidine and phenyl rings. |
This table is a projection based on the analysis of structurally similar compounds.
The analysis of these interactions is crucial for understanding the packing of molecules in the solid state, which influences properties like solubility and stability.
In Silico Approaches for Predicting Activity (e.g., ADME, Drug-likeness)
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its "drug-likeness." These predictions help to identify candidates with a higher probability of success in clinical trials. Tools like SwissADME are commonly used for these predictions. nih.govnih.gov
ADME Profile Prediction:
| Property | Predicted Value/Characteristic | Significance |
| Absorption | ||
| - Gastrointestinal (GI) Absorption | High | The molecule's size and moderate lipophilicity suggest good passive absorption from the gut. |
| - BBB Permeant | Yes | The compound is likely to cross the blood-brain barrier, which is relevant for CNS-acting drugs. |
| Distribution | ||
| - P-gp Substrate | No | Not being a substrate for P-glycoprotein efflux pump is favorable for bioavailability. |
| Metabolism | ||
| - CYP Inhibitor | Probable inhibitor of some CYP isoforms (e.g., CYP1A2, CYP2C9) | Potential for drug-drug interactions. |
| Excretion | ||
| - Log S (ESOL) | Moderately Soluble | Influences formulation and bioavailability. |
This table represents a conceptual prediction for this compound based on its structure and general principles of ADME prediction.
Drug-likeness:
Drug-likeness is assessed based on compliance with established rules, such as Lipinski's Rule of Five. These rules relate physicochemical properties to oral bioavailability.
| Rule | Parameter | Value for this compound | Compliance |
| Lipinski's Rule | Molecular Weight | 201.22 g/mol | Yes (< 500) |
| LogP | ~2.1 (Predicted) | Yes (< 5) | |
| H-bond Donors | 1 (amino group) | Yes (< 5) | |
| H-bond Acceptors | 4 (3 from pyrimidine N and phenoxy O) | Yes (< 10) | |
| Veber's Rule | Rotatable Bonds | 2 | Yes (≤ 10) |
| TPSA | ~75 Ų | Yes (≤ 140 Ų) |
Based on these rules, this compound exhibits good drug-like properties, suggesting it has a favorable profile for development as an oral therapeutic agent.
Structure Activity Relationship Sar Investigations in Pyrimidine Derivatives
Elucidation of Structural Features Governing Observed Activities
The biological activity of pyrimidine (B1678525) derivatives is intricately linked to the nature and position of various substituents on the pyrimidine ring. The pyrimidine core itself is a key structural feature, often mimicking the natural nucleobases (cytosine, thymine, and uracil) and thereby interfering with the biosynthesis of DNA and RNA. juniperpublishers.commedwinpublishers.com However, the specific activity and potency are determined by the appended functional groups.
Research has shown that the substituents at positions 2, 4, and 6 of the pyrimidine ring are particularly important for modulating biological activity. For instance, in a series of pyrazolo[3,4-d]pyrimidines, the presence of a primary amino group at the C4-position was found to be preferable for antitumor activity. acs.org The introduction of alkyl groups onto this amino function led to a decrease in potency. acs.org
The following table provides examples of how different structural modifications on the pyrimidine core can influence activity, using the half-maximal inhibitory concentration (IC50) as a measure of potency.
| Compound ID | C4-Substituent | C6-Substituent | Other Modifications | Biological Target/Assay | IC50 (µM) |
| 7c | Primary Amino | 3-hydroxy-4-methoxyphenyl | Pyrazolo[3,4-d]pyrimidine core | HeLa cells | 0.040 |
| 7d | Methylamino | 3-hydroxy-4-methoxyphenyl | Pyrazolo[3,4-d]pyrimidine core | HeLa cells | 0.231 |
| 7g | Diethylamino | 3-hydroxy-4-methoxyphenyl | Pyrazolo[3,4-d]pyrimidine core | HeLa cells | >10 |
| 8a | Primary Amino | Phenyl | Pyrazolo[3,4-d]pyrimidine core | HeLa cells | 0.282 |
| 8c | Primary Amino | 4-methoxyphenyl | Pyrazolo[3,4-d]pyrimidine core | HeLa cells | 0.325 |
Data sourced from a study on pyrazolo[3,4-d]pyrimidine derivatives as antitumor agents. acs.org
Role of the Phenoxy Group at Position 4 on Activity Modulation
The phenoxy group at the 4-position of the pyrimidine ring can significantly influence the pharmacological properties of the molecule. A class of 4-phenoxy-pyrimidine derivatives has been designed and evaluated as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, both of which are key targets in cancer therapy. rsc.org
The phenoxy moiety can contribute to the binding affinity of the compound to its target protein through various interactions, including hydrophobic and π-π stacking interactions. The substitution pattern on the phenoxy ring itself is also a critical determinant of activity. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, a 4-fluorophenoxy substituent was shown to have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com This suggests that the electronic properties and steric profile of the phenoxy ring can be fine-tuned to optimize biological activity.
In the context of dual VEGFR-2/c-Met inhibitors, a derivative, compound 23k , which incorporates a 4-phenoxy-pyrimidine core, demonstrated potent anticancer activity against several cell lines, with IC50 values in the low micromolar range. rsc.org Molecular modeling studies of this compound revealed its binding mode within the active sites of both VEGFR-2 and c-Met, underscoring the importance of the 4-phenoxy-pyrimidine scaffold for achieving dual inhibition. rsc.org
Influence of the Amino Group at Position 2
The amino group at the 2-position of the pyrimidine ring is a common feature in many biologically active derivatives and its presence is often crucial for activity. In a study focused on synthesizing pyrimidine derivatives as bone anabolic agents, compounds possessing a free amino group at the 2-position were identified as potent agents. nih.gov This suggests that the 2-amino group may be involved in key hydrogen bonding interactions with the target protein.
Further evidence for the importance of the 2-amino group comes from SAR studies of pyrazolo[3,4-d]pyrimidines, where a primary amino group at the C4-position was found to be optimal for antitumor activity. acs.org While this is at a different position, it highlights the general significance of amino groups in the activity of pyrimidine derivatives.
In another study, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated as β-glucuronidase inhibitors. nih.gov The results showed that the substitution pattern on the amino group had a significant impact on the inhibitory activity. This indicates that while the 2-amino group may be a key pharmacophoric feature, its activity can be modulated by the attachment of different substituents.
Effect of the Methyl Group at Position 6
The methyl group at the 6-position of the pyrimidine ring can influence the biological activity of the molecule through both steric and electronic effects. In the development of the Bcr-Abl tyrosine kinase inhibitor imatinib, the introduction of a methyl substituent ortho to the pyrimidinyl-amino group was found to enhance its potency. wikipedia.org
The presence of a methyl group can also impact the conformation of the molecule, which in turn can affect its binding to a biological target. In a study of 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine nucleotides, the C-methyl group on the sugar ring was found to influence the silencing activity of small interfering RNAs (siRNAs). nih.gov
Furthermore, in a series of C-6 alkylated pyrimidine derivatives, the introduction of a side chain at the C-6 position of a 5-phenylpyrimidine (B189523) derivative significantly increased its cytostatic effects. researchgate.net This suggests that the 6-position of the pyrimidine ring is a key site for modification to enhance biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to pyrimidine derivatives)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com This approach is widely applied to pyrimidine derivatives to guide the design of new, more potent molecules.
Various QSAR modeling techniques have been employed for pyrimidine derivatives, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and biological activity. nih.govtandfonline.com
Artificial Neural Networks (ANN): ANNs are non-linear models that can capture more complex relationships between structure and activity, often providing more accurate predictions than MLR. nih.govmui.ac.ir
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D representations of molecules to correlate their steric, electrostatic, and other fields with their biological activity. japsonline.com
A QSAR study on a series of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors demonstrated the superiority of ANN models over MLR models in predicting pharmacological activity. nih.govmui.ac.ir The R-squared values, which indicate the goodness of fit of the model, were 0.998 for the ANN model compared to 0.889 for the MLR model. nih.govmui.ac.ir
In another study, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of pyrimidine derivatives as AXL kinase inhibitors. japsonline.com The resulting contour maps provided a visual representation of the regions around the molecule where modifications would likely lead to increased or decreased activity. For example, the models might indicate that a bulky substituent is favored in one region, while an electron-withdrawing group is preferred in another. These models yielded encouraging statistical values, suggesting their predictive power for designing new AXL kinase inhibitors. japsonline.com
The following table summarizes the performance of different QSAR models for pyrimidine derivatives.
| QSAR Model | Target | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | r² pred (Predictive R²) |
| MLR | VEGFR-2 | 0.889 | - | - |
| ANN | VEGFR-2 | 0.998 | Higher than MLR | - |
| CoMFA | AXL Kinase | 0.911 | 0.700 | 0.709 |
| CoMSIA | AXL Kinase | 0.875 | 0.622 | 0.668 |
Data compiled from studies on QSAR analysis of pyrimidine derivatives. nih.govjapsonline.com
Exploration of Advanced Academic Applications and Mechanistic Studies
Investigations of Biological Target Interactions (in vitro)
The biological activity of 2-amino-4-phenoxy-6-methylpyrimidine and its derivatives is a subject of significant academic interest. Researchers are actively exploring its potential to modulate the function of key enzymes and receptors and to interact with fundamental biological macromolecules like DNA.
Enzyme Inhibition Mechanisms (e.g., β-Glucuronidase Inhibition)
Derivatives of 2-aminopyrimidine (B69317) have been identified as potent inhibitors of β-glucuronidase, an enzyme whose increased activity is linked to various pathological conditions, including certain cancers and urinary tract infections. mdpi.com The inhibition of this enzyme is a critical area of research for developing new therapeutic agents.
Studies on a series of synthesized 2-aminopyrimidine derivatives have revealed significant inhibitory activity against β-glucuronidase. For instance, certain derivatives have demonstrated inhibitory concentrations (IC₅₀) far superior to the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). mdpi.com One particularly potent compound exhibited an IC₅₀ value of 2.8 ± 0.10 µM. mdpi.com In silico docking studies suggest that the presence of specific electron-donating or accepting groups on the pyrimidine (B1678525) scaffold is crucial for potent inhibitory activity, as these groups can form key interactions within the enzyme's active site. mdpi.com The mechanism of inhibition is believed to involve the binding of the pyrimidine derivative to the active site of β-glucuronidase, preventing the breakdown of complex carbohydrates. mdpi.comnih.gov
Table 1: β-Glucuronidase Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives
| Compound | IC₅₀ (µM) |
| Derivative 1 | 2.8 ± 0.10 |
| Standard (D-saccharic acid 1,4-lactone) | 45.75 ± 2.16 |
This table presents a sample of the inhibitory activity of a potent 2-aminopyrimidine derivative compared to a standard inhibitor, as reported in the literature. mdpi.com
Receptor Agonism/Antagonism Studies (e.g., GPR119 agonists)
G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and obesity. nih.gov Agonists of this receptor, which is predominantly expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells, have been shown to stimulate insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. nih.govnih.gov This dual action helps to regulate blood glucose levels and reduce food intake. nih.gov
While specific studies on this compound as a GPR119 agonist are not extensively documented in publicly available literature, the pyrimidine scaffold is a common feature in many GPR119 agonists. The general mechanism of GPR119 agonists involves binding to the receptor, which leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of Gαs-adenylate cyclase signaling pathway. nih.gov The exploration of novel pyrimidine derivatives, such as this compound, as GPR119 agonists represents a viable strategy for the discovery of new antidiabetic and anti-obesity agents. nih.gov
DNA/Protein Binding Affinity Studies
The interaction of small molecules with DNA is a cornerstone of drug design, particularly for anticancer agents. mdpi.com Pyrimidine derivatives have been investigated for their ability to bind to DNA, potentially through intercalation or groove binding, thereby interfering with DNA replication and transcription in cancer cells. mdpi.com
Studies on hybrid 4,6-dihydrazone pyrimidine derivatives have demonstrated their significant binding affinity for calf thymus DNA (CT-DNA). mdpi.com The binding constants (K_b) for some of these compounds were determined to be in the range of 4.44 × 10⁶ M⁻¹ to 4.59 × 10⁶ M⁻¹, indicating strong interaction. mdpi.com Although these values are slightly lower than that of the classical intercalator ethidium (B1194527) bromide (EB), they fall within the range characteristic of intercalative binding. mdpi.com The binding affinity is influenced by the molecular structure, with larger planar aromatic structures generally showing stronger binding. mdpi.com These interactions are often studied using techniques like UV/Vis absorption spectroscopy and circular dichroism (CD) spectra. mdpi.com The interaction of proteins with DNA is often mediated by clusters of amino acids, with arginine, lysine, asparagine, glutamine, and aromatic residues playing key roles. nih.gov
Coordination Chemistry and Metal Complex Formation
The nitrogen atoms within the pyrimidine ring and the amino group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The study of its metal complexes is an active area of research, with potential applications in catalysis, materials science, and medicine. nih.govresearchgate.net
Ligand Properties of this compound
This compound can act as a versatile ligand, coordinating to metal ions in various ways. It can function as a monodentate ligand, typically through one of the pyrimidine ring nitrogen atoms, or as a bidentate ligand, involving both a ring nitrogen and the exocyclic amino group to form a stable chelate ring. researchgate.netnih.gov The coordination behavior is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. nih.gov The electronic properties of the phenoxy and methyl substituents can also modulate the electron density on the pyrimidine ring, thereby influencing its coordinating ability.
Synthesis and Characterization of Metal Complexes
A variety of metal complexes involving aminopyrimidine derivatives have been synthesized and characterized. mdpi.comnih.govresearchgate.net The synthesis typically involves the reaction of a metal salt with the aminopyrimidine ligand in a suitable solvent. nih.govresearchgate.net
The resulting metal complexes are characterized using a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=N and NH₂ groups in the complex compared to the free ligand indicates their involvement in coordination with the metal ion. mdpi.comnih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The appearance of new absorption bands in the visible region, attributed to d-d transitions, is indicative of complex formation. mdpi.com
Molar Conductance Measurements: These measurements help to determine the electrolytic nature of the complexes. Low conductivity values suggest non-electrolytic complexes, while higher values indicate the displacement of anions from the coordination sphere by the solvent. mdpi.comresearchgate.net
Magnetic Susceptibility Measurements: These studies reveal the magnetic properties of the complexes, which can help in determining their geometry. nih.govresearchgate.net
For instance, studies on Cu(II)-malonate complexes with 2-aminopyrimidine as an auxiliary ligand have shown the formation of a mononuclear complex. nih.gov In other cases, aminopyrimidine ligands have been used to construct one-dimensional coordination polymers. researchgate.net The resulting complexes often exhibit interesting properties, such as enhanced biological activity compared to the free ligand. nih.gov
Materials Science Applications
The inherent properties of the 2-aminopyrimidine scaffold make it a promising candidate for the development of novel materials with tailored optical and mechanical properties. The strategic placement of the phenoxy and methyl groups further modulates these characteristics, opening avenues for its use in optoelectronics and supramolecular chemistry.
The development of new optical materials is a burgeoning field of research, with applications ranging from fluorescent sensors to advanced optoelectronic devices. nih.gov A key principle in the design of such materials is the concept of intramolecular charge transfer (ICT), which can be engineered by incorporating both electron-donating and electron-withdrawing moieties within a single molecule. The pyrimidine ring, being an N-heterocycle, is inherently electron-withdrawing. nih.gov When substituted with an electron-donating group, such as the amino group in this compound, a push-pull system is created, which is a fundamental prerequisite for nonlinear optical (NLO) activity.
Materials exhibiting NLO properties, such as second-harmonic generation (SHG), are capable of altering the frequency of incident light. acs.org This phenomenon is observed in crystalline materials that lack a center of symmetry. acs.org While there are no specific studies on the SHG properties of this compound, the general class of aminopyrimidine derivatives has been identified as potential NLO materials. nih.gov The efficiency of SHG is highly dependent on the molecular structure and the crystalline packing. acs.org
Furthermore, the photophysical properties of pyrimidine derivatives can be finely tuned by altering the substituents on the ring. For instance, studies on pyrimidine-derived α-amino acids have shown that the combination of highly conjugated or electron-rich aryl substituents with the π-deficient pyrimidine motif can lead to fluorophores with high quantum yields. nih.gov The phenoxy group in this compound, while not as strongly electron-donating as a methoxy (B1213986) group, can still influence the electronic properties of the molecule and contribute to its potential as a fluorescent material. nih.gov The fluorescence of such compounds can also be sensitive to environmental factors like solvent polarity and pH, suggesting potential applications as chemical sensors. nih.govmdpi.com
A summary of relevant photophysical properties of related pyrimidine derivatives is presented in the table below:
| Compound Class | Key Structural Features | Observed Properties | Potential Application |
| Pyrimidine-derived α-amino acids | C4-aryl substituents, π-deficient pyrimidine | Tunable fluorescence, solvatochromism | Fluorescent probes, sensors |
| 2-Amino-4,6-diphenylnicotinonitriles | Donor-acceptor structure | Solvent-dependent fluorescence | Fluorescent sensors |
| Arylvinylpyrimidines | Extended π-conjugation | Luminescence | Organic Light-Emitting Diodes (OLEDs) |
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds. researchgate.net These interactions, while weaker than covalent bonds, are highly directional and specific, allowing for the construction of well-defined, self-assembling architectures. researchgate.netrsc.org The 2-aminopyrimidine moiety is a particularly effective building block in supramolecular chemistry due to its ability to form robust and predictable hydrogen-bonding patterns. nih.govmdpi.com
The 2-amino group and the adjacent ring nitrogen atom of the pyrimidine can act as a hydrogen-bond donor-acceptor-donor (DAD) array. This arrangement allows for the formation of a highly stable, self-complementary dimer through a quadruple hydrogen-bonding motif known as the ureidopyrimidinone (UPy) synthon, which forms a centrosymmetric R22(8) ring motif. nih.govacs.org This strong and specific interaction has been widely exploited in the creation of supramolecular polymers and self-healing materials. nih.govresearchgate.netrsc.org
Self-healing materials have the intrinsic ability to repair damage, thereby extending their lifetime and improving their reliability. rsc.orgresearchgate.netresearchgate.net One of the most promising strategies for designing such materials is the incorporation of reversible supramolecular cross-links into a polymer network. researchgate.netrsc.org When the material is damaged, these non-covalent bonds can break, but they can reform under specific stimuli, such as heat or even at room temperature, thus healing the material. nih.govrsc.org
While there are no direct reports on the use of this compound in self-healing materials, the foundational principles strongly suggest its potential. The 2-aminopyrimidine core can provide the necessary hydrogen-bonding sites for creating a reversible supramolecular network. By incorporating this molecule into a polymer backbone, it is conceivable to develop materials with intrinsic self-healing capabilities. The phenoxy and methyl groups would likely influence the solubility, processability, and the precise strength of the hydrogen-bonding interactions within the polymer matrix.
Below is a table summarizing the key hydrogen-bonding motifs relevant to the design of self-healing materials based on aminopyrimidine derivatives:
| Hydrogen-Bonding Motif | Description | Significance in Self-Healing |
| R22(8) Dimer | A centrosymmetric motif formed by two 2-aminopyrimidine units through a pair of N-H···N hydrogen bonds. nih.gov | Provides strong, directional, and reversible cross-links in a polymer network. nih.gov |
| UPy (Ureidopyrimidinone) Synthon | A quadruple hydrogen-bonding motif that forms highly stable dimers. nih.gov | Extensively used to create robust and thermally reversible supramolecular polymers with excellent self-healing properties. nih.govresearchgate.net |
| Heteromeric Synthons | Hydrogen bonds formed between the aminopyrimidine moiety and other functional groups, such as carboxylic acids. acs.org | Allows for the creation of more complex and functional supramolecular architectures. acs.org |
Bioisosteric Strategies in Pyrimidine Scaffold Design
Bioisosterism, the replacement of a functional group within a biologically active molecule with another group that retains the original biological activity, is a cornerstone of modern drug design. researchgate.net This strategy is employed to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds. The pyrimidine ring is a versatile scaffold in medicinal chemistry and has been successfully used as a bioisostere for other aromatic systems, such as the phenyl ring. rsc.org
The biological activity of pyrimidine-based drugs is often highly dependent on the substitution pattern on the pyrimidine ring. The strategic placement of substituents allows for the fine-tuning of interactions with the target protein, such as a kinase. rsc.org In the context of this compound, both the phenoxy and the methyl groups can be considered as points for bioisosteric modification.
The phenoxy group at the 4-position can be replaced by other aryl or heteroaryl rings to explore different binding interactions within a protein's active site. For example, in the development of kinase inhibitors, replacing a phenolic group with a 4-indazolyl group has been shown to yield compounds with comparable or even improved activity. nih.gov The nature of the linker atom between the pyrimidine and the aromatic ring can also have a profound impact on potency. For instance, replacing an oxygen linker with a sulfur or a methylene (B1212753) group can alter the conformational flexibility of the molecule, leading to significant changes in biological activity. researchgate.net
The methyl group at the 6-position, while seemingly simple, can also play a crucial role. It can influence the molecule's conformation, solubility, and metabolic stability. Furthermore, studies on the effect of a methyl group at the 5-position of pyrimidines have shown that it can increase the molecular polarizability of the ring system, thereby enhancing base stacking interactions in DNA. acs.org While this is in a different context, it highlights that even small alkyl groups can have significant electronic effects. In the context of receptor binding, a methyl group can provide beneficial van der Waals interactions or, conversely, cause steric hindrance. Its replacement with other small alkyl groups or a hydrogen atom can be a valuable strategy to probe the steric and electronic requirements of the binding pocket.
The following table provides examples of bioisosteric replacements for substituents on a pyrimidine core in the context of drug design:
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
| Phenoxy | Indazolyl, Pyridyl, Thienyl | Explore different hydrogen bonding and π-stacking interactions. nih.govrsc.org | Altered potency, selectivity, and solubility. |
| Oxygen Linker | Sulfur, Methylene (CH2) | Modify conformational flexibility and bond angles. researchgate.net | Changes in binding affinity and target residence time. |
| Methyl | Ethyl, Hydrogen, Trifluoromethyl | Probe steric limitations and electronic effects. | Improved metabolic stability, altered lipophilicity, and binding affinity. |
Future Research Trajectories and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives is a well-established area, but the drive for more environmentally benign and efficient processes presents an ongoing challenge. Future research is increasingly focused on "green chemistry" principles to minimize waste, reduce energy consumption, and use less hazardous materials.
Key strategies include:
One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple reactants are combined in a single vessel to form a complex product, are highly efficient. A notable example is the Biginelli-inspired three-component reaction used to assemble 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles, which offers a convergent and efficient pathway. nih.gov Researchers are exploring new catalysts and reaction conditions to broaden the scope of MCRs for pyrimidine synthesis. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. mdpi.com A one-pot, microwave-assisted protocol for creating pyrimidines from a mixture of specific reagents and phosphorus oxychloride has proven to be high-yielding and eco-friendly, as it eliminates intermediate workup steps. mdpi.com
Eco-Friendly Catalysts and Solvents: There is a significant push to replace traditional organic solvents with greener alternatives like water or to conduct reactions under solvent-free conditions. mdpi.com For instance, an eco-friendly, one-pot synthesis of pyrimidopyrimidines has been developed using citric acid as a catalyst in an aqueous medium. eurekaselect.comresearchgate.net This approach not only aligns with green chemistry principles but also simplifies the production of potentially therapeutic compounds. eurekaselect.comresearchgate.net
The challenge lies in adapting these sustainable methods to the specific synthesis of complex derivatives like 2-Amino-4-phenoxy-6-methylpyrimidine without compromising yield or purity. The use of green raw materials, such as dimethyl carbonate as a methylating agent, shortens reaction processes and significantly reduces the generation of chemical waste. google.com
Integration of Advanced Computational Methods for Predictive Modeling
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities before undertaking costly and time-consuming synthesis. For pyrimidine derivatives, these methods are crucial for navigating the vast chemical space to identify promising candidates.
Future computational research will focus on:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Data-driven machine learning QSAR workflows are being developed for pyrimidine and uracil (B121893) compounds to predict their antiproliferative effects. mdpi.comresearchgate.net These models are validated against experimental data and can accurately predict the activity of newly synthesized derivatives, guiding the design of more potent molecules. mdpi.comresearchgate.net
Molecular Docking and In Silico Screening: These techniques predict how a ligand binds to the active site of a biological target. For instance, docking studies have been used to design novel pyrimidine-quinolone hybrids as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). nih.gov Such in silico approaches help in identifying structural features responsible for target selectivity and in screening large libraries of virtual compounds. nih.gov
Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic properties, molecular structure, and reactivity of compounds. eurekaselect.com This method has been used to analyze pyrimidopyrimidine derivatives, with calculations of the energy band gap helping to identify the most stable and most reactive compounds in a series, validating experimental findings. eurekaselect.comresearchgate.net
The integration of these methods creates a powerful predictive model for designing new pyrimidine-based drugs. rsc.org The challenge is to improve the accuracy of these predictions, especially for complex biological systems, and to effectively manage and interpret the large datasets generated. mdpi.com
Exploration of Novel Biological Pathways and Targets
While pyrimidine analogs have a well-documented history as anticancer and antimicrobial agents, future research aims to uncover novel biological pathways and molecular targets to address unmet medical needs. nih.govnih.govekb.eg
Promising areas of exploration include:
Pyrimidine Biosynthesis Pathways: The de novo and salvage pathways for pyrimidine synthesis are essential for cell proliferation and are attractive targets for drug development. numberanalytics.comyoutube.com These pathways involve several key enzymes, such as carbamoyl (B1232498) phosphate (B84403) synthetase and aspartate transcarbamoylase, which could be inhibited by novel pyrimidine derivatives. numberanalytics.comyoutube.com Functional analysis of the entire pyrimidine de novo synthesis pathway in organisms can reveal controlling steps and the metabolic consequences of their inhibition, offering new therapeutic strategies. nih.gov
Dual-Target and Multi-Target Inhibitors: Designing single molecules that can inhibit multiple targets is an emerging strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov For example, novel aminopyrimidine derivatives have been designed as dual-target inhibitors of BRD4 and PLK1, two proteins implicated in cancer progression. nih.gov These compounds have shown the ability to halt cell growth and induce apoptosis, demonstrating the potential of this approach. nih.gov
Metabolic Regulation and Signaling: Intermediate metabolites of the pyrimidine pathway have been shown to have bioactive functions beyond their role as building blocks. nih.gov For instance, certain pyrimidine intermediates can regulate aging processes, suggesting that modulating this pathway could have applications in age-related diseases. nih.gov
Identifying and validating these new targets and pathways is a significant challenge that requires a multidisciplinary approach, combining molecular biology, biochemistry, and medicinal chemistry.
Design of Multifunctional Pyrimidine Architectures
The chemical versatility of the pyrimidine ring allows for its incorporation into complex, multifunctional molecules, often referred to as "hybrid drugs." mdpi.comnih.govresearchgate.net This strategy involves combining the pyrimidine scaffold with other pharmacophores to create a single entity with multiple, synergistic functionalities. nih.govresearchgate.net
Future design strategies will likely focus on:
Hybrid Molecules: The rational design of hybrids incorporating pyrimidine and other heterocyclic rings (like quinolone, pyrazoline, or purine) aims to improve target selectivity, enhance pharmacological profiles, and overcome drug resistance. nih.govmdpi.comnih.gov For example, pyrimidine-quinolone hybrids have been developed as potent enzyme inhibitors. nih.gov
Fused Heterocyclic Systems: Fusing the pyrimidine ring with other cyclic structures, such as in pyrido[2,3-d]pyrimidines, creates rigid scaffolds that can present functional groups in specific spatial orientations for optimal target interaction. nih.gov These fused systems often exhibit a broad spectrum of pharmacological activities. researchgate.net
Smart Molecules: The goal is to create "smart" molecules that combine pharmacophore groups in a way that allows for binding to multiple targets or interfering with multiple cancer-related pathways. nih.gov This approach can lead to compounds with improved efficacy and a reduced risk of adverse reactions. nih.gov
The primary challenges in this area are the synthetic complexity of these architectures and the difficulty in optimizing their pharmacokinetic and pharmacodynamic properties to ensure that all parts of the hybrid molecule function effectively in a biological system. researchgate.net
Data on Pyrimidine Derivatives
Table 1: In Silico Modeling and Experimental Validation of a Pyrimidine-Based QSAR Model
| Compound Type | Predicted Activity (pIC50) | Experimental Activity (pIC50) | Difference |
| 2,4,5-trisubstituted pyrimidine | Data not available | Data not available | 0.02 mdpi.comresearchgate.net |
This table illustrates the predictive accuracy of a Quantitative Structure-Activity Relationship (QSAR) model for a newly synthesized, highly active pyrimidine derivative. mdpi.comresearchgate.net
Table 2: Inhibitory Activity of Pyrimidine-Quinolone Hybrids against hLDHA
| Compound | IC50 (μM) |
| Hybrid 25a | <20 nih.gov |
| Hybrid 25b | <20 nih.gov |
| Hybrid 26a | 17.8 nih.gov |
| Hybrid 26b | 20.3 nih.gov |
| Hybrid 26c | 27.7 nih.gov |
| Hybrid 35a | <20 nih.gov |
IC50 values represent the concentration of the compound required to inhibit 50% of the activity of the human lactate dehydrogenase A (hLDHA) enzyme. Lower values indicate higher potency. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-Amino-4-phenoxy-6-methylpyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation reactions. Key parameters include:
- Temperature control : Maintaining 60–80°C during phenoxy-group introduction to minimize side reactions.
- pH modulation : Adjusting to neutral or mildly basic conditions (pH 7–8) to stabilize intermediates.
- Catalyst selection : Using Pd-based catalysts for coupling reactions to enhance regioselectivity .
Post-synthesis, purity is assessed via HPLC (>98% purity threshold) and NMR spectroscopy (e.g., verifying aromatic proton integration ratios) .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Structural confirmation requires a combination of:
- Mass spectrometry (MS) : To validate molecular weight (e.g., expected [M+H]+ peak at m/z 218.1).
- 1H/13C NMR : Key signals include δ 2.3 ppm (singlet, CH3), δ 6.8–7.5 ppm (multiplet, phenoxy protons), and δ 8.1 ppm (singlet, pyrimidine C-H) .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis reveals bond angles and torsion angles (e.g., C-N-C bond angle ~120°) .
Advanced Research Questions
Q. How do substituent variations (e.g., phenoxy vs. hydroxy groups) influence the compound's biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies are critical:
- Phenoxy group : Enhances lipophilicity, improving membrane permeability (logP increases by ~1.5 compared to hydroxy analogs).
- Methyl group at C6 : Steric effects may hinder binding to off-target enzymes.
Experimental validation involves: - Enzyme inhibition assays : Compare IC50 values against dihydrofolate reductase (DHFR) or kinases.
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonding with Asp27 in DHFR) .
Q. How should researchers resolve contradictory data in biological assays (e.g., variable IC50 values)?
Methodological Answer: Contradictions may arise from:
- Impurity interference : Re-run assays with HPLC-purified batches.
- Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers).
- Assay conditions : Standardize pH, temperature, and incubation times.
For example, if IC50 varies by >50% across studies, validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What computational methods complement experimental studies of this compound?
Methodological Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV) to explain reactivity trends.
- Molecular dynamics (MD) simulations : Assess stability in biological membranes (e.g., RMSD <2 Å over 100 ns).
- QSAR models : Corrogate substituent effects with bioactivity data from analogs (e.g., 2-Amino-4-chloro-6-methylpyrimidine) .
Specialized Methodological Questions
Q. What strategies improve yield in multi-step syntheses of pyrimidine derivatives?
Methodological Answer:
- Intermediate isolation : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >80% yield.
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent amine oxidation during phenoxy substitution .
Q. How can crystallographic data guide the design of pyrimidine-based inhibitors?
Methodological Answer: X-ray structures reveal:
- Hydrogen-bonding motifs : Pyrimidine N1 often donates H-bonds to catalytic residues (e.g., in kinase ATP-binding pockets).
- Packing interactions : Planar phenoxy groups may stack with aromatic residues (e.g., Phe82 in EGFR).
Use tools like Mercury (CCDC) to analyze torsion angles and intermolecular distances (<3.5 Å for π-π interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
